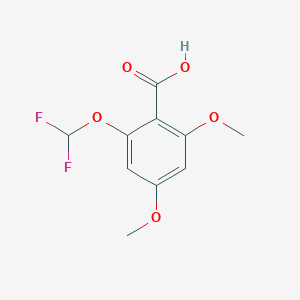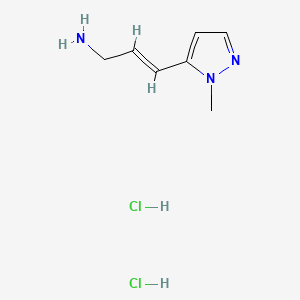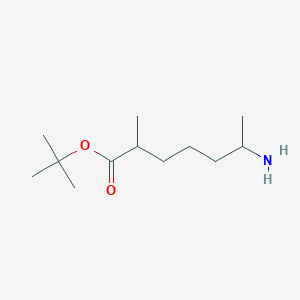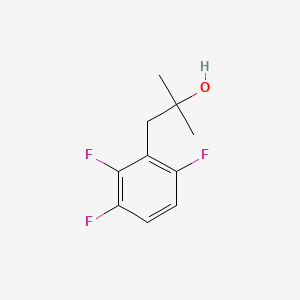
Methyl l-leucyl-l-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl l-leucyl-l-alaninate is a dipeptide ester composed of the amino acids leucine and alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl l-leucyl-l-alaninate can be synthesized through a peptide coupling reaction. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:
- Activation of the carboxyl group of l-leucine with DCC.
- Coupling of the activated l-leucine with l-alanine methyl ester in the presence of DMAP.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using lipases. Lipases from sources such as Rhizomucor miehei and Candida rugosa have been shown to catalyze the esterification of amino acids with high regio- and stereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl l-leucyl-l-alaninate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding dipeptide and methanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: l-leucyl-l-alanine and methanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl l-leucyl-l-alaninate has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Medicine: Potential therapeutic applications due to its ability to modulate immune responses and induce cell death in certain types of cancer cells.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of methyl l-leucyl-l-alaninate involves its uptake by cells through receptor-mediated endocytosis. Once inside the lysosomes, it is converted into higher oligomers by dipeptidyl peptidase I. These oligomers cause lysosomal membrane permeabilization, leading to the release of lysosomal enzymes into the cytoplasm. This triggers a cascade of events resulting in apoptosis, including the activation of caspase-3-like proteases and DNA fragmentation .
Vergleich Mit ähnlichen Verbindungen
Methyl l-leucyl-l-leucinate: Another dipeptide ester with similar apoptotic properties.
Methyl l-alanyl-l-alaninate: A dipeptide ester used in similar biochemical studies.
Methyl l-phenylalanyl-l-alaninate:
Uniqueness: Methyl l-leucyl-l-alaninate is unique due to its specific combination of leucine and alanine, which imparts distinct biochemical properties. Its ability to induce apoptosis through lysosomal membrane permeabilization sets it apart from other dipeptide esters .
Eigenschaften
Molekularformel |
C10H20N2O3 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoate |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)5-8(11)9(13)12-7(3)10(14)15-4/h6-8H,5,11H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 |
InChI-Schlüssel |
MSJQGHXFANABFS-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)

![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)



![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)

![2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15308450.png)



